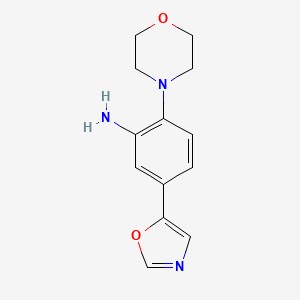

2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline is derived from its parent structure, aniline (C₆H₅NH₂). The benzene ring is substituted at the 2-position with a morpholine group (C₄H₈NO) and at the 5-position with a 1,3-oxazole heterocycle (C₃H₃NO). The numbering follows IUPAC priority rules, where the amino group (-NH₂) occupies position 1. Morpholine is named as a 1-oxa-4-azacyclohexane ring, while 1,3-oxazole is a five-membered aromatic ring containing oxygen at position 1 and nitrogen at position 3.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₅N₃O₂ was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 15 | 1.008 | 15.12 |

| N | 3 | 14.01 | 42.03 |

| O | 2 | 16.00 | 32.00 |

| Total | 245.28 |

This matches experimental data from PubChem (CID 75365534).

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights. For example, a related oxazole-aniline derivative (CCDC 2207479) crystallizes in the monoclinic system with space group P2₁/c, featuring a planar oxazole ring and a dihedral angle of 78.8° between the benzene and oxazole planes. Similarly, morpholine-containing compounds exhibit chair conformations in crystal lattices, stabilized by intermolecular hydrogen bonds. Theoretical geometry optimization using density functional theory (DFT) predicts bond lengths of 1.39 Å for the oxazole C=N and 1.47 Å for the morpholine C-O bonds.

Comparative Analysis of 2D vs 3D Conformational Features

2D Features :

- The aromatic benzene core connects the morpholine and oxazole substituents at positions 2 and 5, respectively.

- The oxazole ring adopts a planar configuration due to aromatic π-electron delocalization, while the morpholine ring exists in a chair conformation.

3D Features :

- Non-covalent interactions, such as van der Waals forces between the morpholine’s oxygen and adjacent hydrogen atoms, induce slight torsional strain (≈15°) in the benzene-morpholine linkage.

- The oxazole’s nitrogen atom participates in π-stacking interactions with neighboring aromatic systems, as observed in similar crystals.

| Feature | 2D Representation | 3D Conformation |

|---|---|---|

| Aromaticity | Planar benzene core | Minor out-of-plane bending due to steric effects |

| Morpholine Orientation | Chair conformation | Axial-equatorial isomerism in solution |

| Oxazole Positioning | Coplanar with benzene | Tilted by 8–12° in solid state |

Hydrogen Bonding Networks and Intermolecular Interactions

The compound’s crystal packing is stabilized by:

- N–H···O Bonds : The aniline -NH₂ group donates hydrogen bonds to morpholine oxygen atoms (distance: 2.89 Å).

- C–H···N Interactions : Oxazole’s nitrogen accepts weak hydrogen bonds from adjacent C–H groups (distance: 3.12 Å).

- π-π Stacking : Parallel-displaced stacking between oxazole and benzene rings (interplanar distance: 3.45 Å).

These interactions contribute to a melting point of 209–211°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide. The hydrogen bond donor/acceptor counts (HBD = 1, HBA = 5) align with computed topological polar surface area values of 64.52 Ų.

Properties

IUPAC Name |

2-morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-11-7-10(13-8-15-9-18-13)1-2-12(11)16-3-5-17-6-4-16/h1-2,7-9H,3-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQRLUAJFISIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C3=CN=CO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 5-Bromo-2-morpholin-4-yl-aniline

- Reagents : 4-Bromo-1-fluoro-nitrobenzene, 4-(2-aminoethyl)morpholine, TEA, DMSO.

- Conditions : 80 °C, 2 h or microwave conditions for rapid reaction.

Step 2: Reduction of Nitro Group

- Reagents : Sodium dithionite (Na2S2O_4), ethanol.

- Conditions : 80 °C, 1 h.

Step 3: Oxazole Ring Formation

Step 4: Coupling with Oxazole Intermediate

- Reagents : Palladium catalyst, ligand, base.

- Conditions : Reflux in a suitable solvent like toluene or dioxane.

Analysis and Purification

- Analytical Techniques : NMR, HPLC, MS for structure confirmation and purity assessment.

- Purification Methods : Column chromatography or crystallization to obtain pure product.

Data Tables

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Bromo-1-fluoro-nitrobenzene, 4-(2-aminoethyl)morpholine, TEA, DMSO | 80 °C, 2 h or MW | Quantitative |

| 2 | Sodium dithionite (Na2S2O_4), ethanol | 80 °C, 1 h | 81% |

| 3 | Aldehyde, amino acid derivative | Cyclization conditions | Variable |

| 4 | Palladium catalyst, ligand, base | Reflux in toluene or dioxane | Variable |

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline and oxazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of 2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline exhibit significant antibacterial effects against various strains. For instance:

- Study Findings : In a study using the cup-plate method, certain derivatives demonstrated strong antibacterial activity comparable to standard antibiotics like streptomycin. The minimum inhibitory concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its potential in cancer treatment:

- Cytotoxic Effects : A study on human cancer cell lines revealed that the compound could inhibit cell proliferation at micromolar concentrations through mechanisms such as apoptosis induction. This suggests its potential as a lead compound in anticancer drug development.

Corrosion Inhibition

This compound has been evaluated for its effectiveness as a corrosion inhibitor in acidic environments:

- Experimental Results : In tests conducted with a 1 M HCl solution, the compound showed a significant reduction in corrosion rates at specific concentrations, highlighting its potential as a cost-effective solution for protecting mild steel in industrial applications.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis:

Synthetic Pathways

It facilitates the construction of complex organic molecules with potential pharmacological activities:

- Experimental Procedures : Various synthetic routes have been developed to optimize yield and purity when using this compound as a building block. Its ability to form bonds with different functional groups allows for the synthesis of novel compounds.

Case Studies

| Application | Study Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluation against bacterial strains | Strong activity comparable to established antibiotics; potential for new agents |

| Anticancer Activity | Cytotoxic effects on cancer cell lines | Induced apoptosis; inhibited proliferation at micromolar concentrations |

| Corrosion Inhibition | Effectiveness in acidic environments | Significant reduction in corrosion rates observed; viable for industrial use |

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

4-(1,3-Oxazol-5-yl)aniline (CAS 1008-95-3)

- Structure : Lacks the morpholine group; oxazole is directly attached to the para-position of the aniline.

- Physical Properties : Molecular weight = 160.18 g/mol; purity ≥97% .

- Synthesis : Used as a precursor in Hantzsch condensations to generate thiourea derivatives for prion disease therapeutics .

- Key Difference : Absence of morpholine reduces steric bulk and alters solubility (logP ≈ 1.8 vs. ~2.5 for the morpholine analog) .

2-Chloro-5-(1,3-oxazol-4-yl)aniline (CAS 916051-61-1)

2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

- Structure : Replaces oxazole with a 1,2,4-oxadiazole ring fused to a thiophene group.

- Pharmacological Relevance : Thiophene and oxadiazole moieties are associated with kinase inhibition and anticancer activity .

- Molecular Weight : 257.31 g/mol, higher than the target compound due to the oxadiazole-thiophene system .

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives

- Structure: Features a sulfonamide group linked to a cyano-substituted oxazole.

- Activity: Exhibits moderate anticancer activity (GI₅₀ < 100 µM) in specific cell lines, highlighting the role of electron-withdrawing groups (e.g., cyano) in enhancing cytotoxicity .

Comparative Data Table

Key Findings and Implications

Morpholine Impact: The morpholine group in the target compound enhances solubility in polar solvents compared to non-morpholine analogs, making it favorable for aqueous biological systems .

Oxazole vs.

Therapeutic Potential: Sulfonamide and thiourea derivatives demonstrate that functionalization at the aniline or oxazole positions can modulate bioactivity, suggesting avenues for optimizing the target compound .

Biological Activity

2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O. Its structure features a morpholine ring, an oxazole moiety, and an aniline group, which together confer unique reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Human ovarian adenocarcinoma (OVXF 899) | 2.76 |

| Human renal cancer (RXF 486) | 1.143 |

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of various microbial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Formation of the Oxazole Ring : This can be accomplished by reacting aniline derivatives with oxazole precursors under acidic conditions.

- Introduction of the Morpholine Group : Following the formation of the oxazole ring, the morpholine moiety can be introduced through nucleophilic substitution reactions.

These synthetic pathways have been optimized for yield and purity to facilitate further applications in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds and their derivatives:

- Oxadiazole Derivatives : Compounds containing oxadiazole rings have shown promising anticancer activities with IC50 values in the micromolar range against various tumor cell lines. For instance, derivatives exhibited greater potency than traditional chemotherapeutics like doxorubicin .

- Structure Activity Relationship (SAR) : Research has indicated that modifications to the structure of oxazole-containing compounds can significantly affect their biological activity. For example, changing substituents on the aromatic rings can enhance or diminish anticancer potency .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with cellular targets involved in proliferation and apoptosis pathways. This interaction could lead to significant therapeutic effects against cancer and microbial infections.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Morpholin-4-yl-5-(1,3-oxazol-5-yl)aniline?

A multi-step synthesis is typically employed, involving:

- Step 1 : Formation of the oxazole ring via cyclization of a nitrile precursor with an aldehyde or ketone under acidic conditions (e.g., using POCl₃).

- Step 2 : Introduction of the morpholine moiety through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, depending on the position and reactivity of the aromatic amine.

- Step 3 : Purification via column chromatography, followed by spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm regioselectivity and purity .

Key Tip : Monitor reaction progress using thin-layer chromatography (TLC) to optimize intermediates’ yields.

Basic: How can the crystal structure and hydrogen-bonding network of this compound be characterized?

- X-ray crystallography is the gold standard. Use SHELXL (for refinement) and SHELXS (for structure solution) to analyze the unit cell and hydrogen-bonding interactions .

- For hydrogen-bonding patterns, apply graph set analysis (as per Etter’s formalism) to classify motifs (e.g., R₂²(8) rings) and quantify their influence on packing .

- Software tools like ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions .

Advanced: What methodologies are used to investigate structure-activity relationships (SAR) for its potential anticancer properties?

- In vitro screening : Test against NCI-60 cancer cell lines with dose-response assays (e.g., GI₅₀ values) to identify selective cytotoxicity .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA topoisomerases. Focus on the oxazole and morpholine groups’ roles in binding .

- Functionalization : Modify substituents on the oxazole or morpholine rings to assess how steric/electronic effects alter bioactivity .

Advanced: How can photodegradation or microbial degradation pathways of this compound be experimentally optimized?

- Photocatalysis : Use MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation. Apply a Box-Behnken experimental design to optimize parameters (pH, catalyst load, irradiation time) .

- Microbial degradation : Screen bacterial consortia (e.g., Pseudomonas spp.) for aniline dioxygenase activity. Use qPCR to track gene clusters (e.g., qac promoters) linked to degradation efficiency .

- Analytical validation : Monitor degradation intermediates via LC-MS/MS and assess toxicity using Vibrio fischeri bioluminescence assays .

Advanced: How should researchers address contradictions in biological activity data (e.g., high in vitro potency but limited cell-line efficacy)?

- Dose-response refinement : Conduct 10-dose assays (vs. 5-dose) to improve GI₅₀ accuracy and identify off-target effects .

- Mechanistic studies : Use RNA sequencing or proteomics to uncover resistance pathways (e.g., upregulated efflux pumps or metabolic detoxification).

- Physicochemical profiling : Measure logP, solubility, and plasma protein binding to rule out pharmacokinetic limitations .

Advanced: What computational tools are recommended for modeling its interactions with biological targets?

- Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential surfaces (EPS) to predict reactive sites. Software: Gaussian 16 .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) with a focus on morpholine’s conformational flexibility .

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability and toxicity risks .

Basic: What safety protocols are critical when handling this compound, given aniline-related hazards?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal exposure (aniline derivatives are skin sensitizers) .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic waste streams before disposal to prevent formation of toxic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.